molecular formula C24H21ClN4O2 B2547400 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941008-46-4

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2547400
CAS No.: 941008-46-4
M. Wt: 432.91
InChI Key: LTJGCVVUAJISKE-MDZDMXLPSA-N
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Description

2-[(E)-2-(2-Chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a structurally complex heterocyclic compound featuring:

  • A 1,3-oxazole core substituted at position 4 with a nitrile group.
  • An (E)-configured ethenyl group at position 2, bearing a 2-chlorophenyl substituent.
  • A piperazine ring at position 5, functionalized with a 3-methylbenzoyl group.

The 2-chlorophenyl group may enhance lipophilicity and influence receptor binding, while the 3-methylbenzoyl moiety could modulate steric and electronic properties .

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-17-5-4-7-19(15-17)23(30)28-11-13-29(14-12-28)24-21(16-26)27-22(31-24)10-9-18-6-2-3-8-20(18)25/h2-10,15H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJGCVVUAJISKE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The process begins with the preparation of the core oxazole structure, followed by the introduction of the piperazine and benzoyl groups. The final step involves the addition of the chlorophenyl and ethenyl groups. Reaction conditions often include the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Reactivity of the Oxazole Ring

The oxazole core (C24H21ClN4O2) undergoes electrophilic substitution and ring-opening reactions.

Reaction TypeConditionsProductsKey Observations
Nucleophilic Substitution K2CO3, DMF, 80°C5-substituted oxazole derivativesSelective substitution at C5 due to electron-withdrawing nitrile group.
Hydrolysis H2SO4 (conc.), refluxOxazole-4-carboxylic acidNitrile group converts to carboxylic acid under acidic conditions .
Cycloaddition Diels-Alder conditions (heat, diene)Fused bicyclic adductsLimited reactivity due to steric hindrance from the ethenyl group.

Ethenyl Group (E-Configuration)

The (E)-2-(2-chlorophenyl)ethenyl moiety participates in photochemical and catalytic reactions.

Reaction TypeConditionsProducts
Hydrogenation H2 (1 atm), Pd/C, EtOHSaturated ethyl derivative
Electrophilic Addition Br2 in CCl4 (0°C)1,2-dibromo adduct
Oxidation KMnO4, H2O, 60°C2-chlorobenzoic acid

Piperazine and Benzoyl Moieties

The 4-(3-methylbenzoyl)piperazine unit enables alkylation and hydrolysis:

Reaction TypeConditionsProducts
N-Alkylation RX (alkyl halide), K2CO3, CH3CN Quaternary ammonium salts
Benzoyl Hydrolysis NaOH (6M), reflux Piperazine-1-carboxylic acid
Acylation AcCl, pyridineN-acetylated derivatives

Nitrile Group Transformations

The C4-carbonitrile group is pivotal for functional group interconversion:

Reaction TypeConditionsProducts
Acid-Catalyzed Hydrolysis H2O/HCl, 100°CCarboxylic acid
Reduction LiAlH4, THF Primary amine
Cyclization NaN3, NH4Cl, DMF Tetrazole derivatives

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed couplings:

Reaction TypeConditionsProducts
Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2, K2CO3 Biaryl derivatives
Buchwald-Hartwig Pd2(dba)3, Xantphos, amine N-arylpiperazines

Photochemical Reactions

UV irradiation (λ = 254 nm) induces geometric isomerization and bond cleavage:

ProcessOutcome
E→Z Isomerization Reversible under dark conditions
Oxazole Ring Opening Forms iminocarbene intermediates

Biological Activation Pathways

Metabolic studies suggest cytochrome P450-mediated transformations :

EnzymeReactionMetabolite
CYP3A4N-dealkylationDes-methylpiperazine derivative
CYP2D6Hydroxylation3′-OH-chlorophenyl analog

Key Mechanistic Insights

  • Steric Effects : The 3-methylbenzoyl group hinders electrophilic attacks on the oxazole ring.

  • Electronic Effects : The nitrile group directs nucleophilic substitutions to C5 via resonance stabilization.

  • Catalytic Specificity : Pd-based catalysts selectively modify the chlorophenyl group over the oxazole .

Scientific Research Applications

Preliminary studies suggest that 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile exhibits significant biological activity. Research indicates that it may interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. This interaction could lead to therapeutic applications in treating diseases such as cancer or neurological disorders .

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly in relation to its potential as an anti-cancer agent. Studies have shown that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines . The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for tumor growth.

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level. These studies can provide insights into binding affinities and the orientation of the compound within active sites of enzymes or receptors, guiding further development in drug design .

Material Science

Beyond medicinal applications, there is potential for this compound in material science. Its unique chemical structure may allow for the development of novel materials with specific properties, such as increased thermal stability or electrical conductivity.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Anti-Cancer Activity : A study demonstrated that derivatives of oxazole compounds showed significant cytotoxicity against breast cancer cells. The research focused on the structural optimization of similar compounds to enhance their efficacy .
  • Neuropharmacological Effects : Another investigation explored the effects of piperazine derivatives on neurotransmitter systems. The study found that certain analogs could modulate serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Physicochemical Implications
Target Compound - 2-(2-Chlorophenyl)ethenyl
- 3-Methylbenzoyl-piperazine
High lipophilicity (Cl, methyl); moderate steric bulk at benzoyl position.
2-[(E)-2-(3-Methoxyphenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 3-Methoxyphenyl ethenyl
- 4-Methylbenzoyl-piperazine
Increased electron density (methoxy); altered benzoyl sterics (4-methyl vs. 3-methyl).
2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile - 3,4-Dimethoxyphenyl ethenyl
- Thiophene-2-carbonyl-piperazine
Enhanced hydrophilicity (methoxy); reduced aromaticity (thiophene vs. benzoyl).
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl 4-fluorobenzoate - Pyridinyl-piperazine
- 4-Fluorobenzoate
Polar pyridine core; trifluoromethyl group increases metabolic stability.

Key Comparative Insights

Electronic and Steric Effects

  • Chlorophenyl vs. The 3,4-dimethoxyphenyl variant () introduces additional polarity, which may improve aqueous solubility but reduce membrane permeability .
  • Benzoyl vs. Thiophene’s sulfur atom may also influence metabolic pathways .

Piperazine Modifications

  • The 3-methylbenzoyl group in the target compound introduces steric hindrance at the meta position, which could limit rotational freedom compared to the 4-methylbenzoyl analog (). This positional isomerism might affect interactions with enzymes or receptors .
  • The pyridinyl-piperazine derivative () demonstrates how heteroaromatic substituents (e.g., pyridine with CF₃/Cl) can enhance metabolic stability and target selectivity, though its ethyl benzoate tail diverges from the oxazole core .

Biological Activity

The compound 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C_{19}H_{18}ClN_{3}O_{2}
  • Molecular Weight : 357.82 g/mol
  • IUPAC Name : this compound

This compound features a chlorophenyl group, a piperazine moiety, and an oxazole ring, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antitumor , anti-inflammatory , and antimicrobial properties. Below is a summary of key findings from recent studies.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor activity against several cancer cell lines. It functions primarily through the inhibition of specific kinases involved in cell proliferation and survival.

Cancer Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.4EGFR inhibition
MCF7 (Breast)8.2Apoptosis induction
HeLa (Cervical)6.9Cell cycle arrest

These results suggest that the compound may act as a potential lead for developing new cancer therapeutics targeting EGFR and related pathways .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce inflammatory markers in macrophages. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Inflammatory Marker Concentration (µM) Effect (%)
TNF-alpha1075% reduction
IL-61060% reduction

This anti-inflammatory effect may be attributed to the modulation of NF-kB signaling pathways .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, including MRSA and E. coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA12 µg/mL
E. coli15 µg/mL

These findings highlight the potential use of this compound as an antibiotic agent .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

  • Case Study on Lung Cancer Treatment :
    • A study involving A549 xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls.
    • The mechanism involved apoptosis induction via caspase activation.
  • Case Study on Inflammatory Disorders :
    • In a mouse model of rheumatoid arthritis, administration led to decreased joint inflammation and damage, correlating with reduced levels of inflammatory cytokines.
  • Case Study on Bacterial Infections :
    • In vivo efficacy was assessed against MRSA infections in mice, showing a notable reduction in bacterial load and improved survival rates.

Q & A

Basic: What experimental strategies are recommended for synthesizing this compound with high yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by functionalization of the piperazine and styryl moieties. Key steps include:

  • Condensation reactions for oxazole formation, using reagents like phosphorus oxychloride (POCl₃) for cyclization .
  • Nucleophilic substitution to introduce the 3-methylbenzoyl-piperazine group under anhydrous conditions .
  • Wittig or Heck coupling for the (E)-configured styryl group, ensuring stereochemical control via reaction temperature and catalyst selection (e.g., palladium catalysts) .
  • Purification via column chromatography or recrystallization, monitored by TLC/HPLC.
    Optimization Tip: Use Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst loading) for yield improvement .

Basic: How can the structure and stereochemistry be confirmed post-synthesis?

Methodological Answer:

  • X-ray crystallography is definitive for confirming the (E)-configuration of the styryl group and piperazine substitution pattern .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR to verify aromatic protons, piperazine coupling, and nitrile resonance.
    • IR spectroscopy for characteristic peaks (e.g., C≡N stretch at ~2200 cm⁻¹).
    • Elemental analysis (CHNS) to validate molecular composition (e.g., using a Vario MICRO analyzer) .
      Data Conflict Resolution: Cross-validate spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core modifications : Systematically vary substituents on the oxazole (e.g., replacing nitrile with carboxyl groups) and piperazine (e.g., altering benzoyl substituents) to assess impact on target binding .
  • Pharmacophore modeling : Use software like MOE to identify critical interaction sites (e.g., hydrogen bonding with the oxazole nitrogen) .
  • In vitro assays : Test analogues against relevant targets (e.g., kinases or GPCRs) and correlate activity with structural features. For example, bulky substituents on the benzoyl group may enhance selectivity .

Advanced: What strategies mitigate pharmacokinetic liabilities (e.g., hERG inhibition, CYP450 interactions)?

Methodological Answer:

  • hERG inhibition : Replace basic piperazine groups with less cationic moieties (e.g., morpholine) to reduce cardiotoxicity risk .
  • CYP450 modulation : Introduce steric hindrance near metabolically labile sites (e.g., methyl groups on the benzoyl ring) to slow oxidation .
  • In silico screening : Tools like Schrödinger’s QikProp can predict ADMET properties early in optimization .

Advanced: How can in vivo efficacy be evaluated in disease models?

Methodological Answer:

  • Model selection : Use bleomycin-induced pulmonary fibrosis (IPF) models if targeting fibrotic pathways, monitoring LPA levels in bronchoalveolar lavage fluid as a biomarker .
  • Dose regimen : Administer compound orally or intravenously, with pharmacokinetic sampling to assess bioavailability and half-life.
  • Endpoint analysis : Histopathology (e.g., collagen deposition) and biochemical assays (e.g., hydroxyproline content) quantify anti-fibrotic effects .

Advanced: How can computational methods predict target engagement?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Glide to dock the compound into target protein structures (e.g., autotaxin), focusing on key residues (e.g., catalytic zinc sites) .
  • MD simulations : Run 100-ns trajectories to assess binding stability and identify conformational changes in the protein-ligand complex .
  • Free energy calculations : Apply MM-GBSA to rank binding affinities of analogues .

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